4,4-Dimethoxy-3-oxobutanal
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethoxy-3-oxobutanal typically involves the reaction of 3,3-dimethoxypropionaldehyde with an appropriate reagent under controlled conditions. One common method involves the use of sodium methylate in methanol, followed by the addition of a suitable oxidizing agent to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethoxy-3-oxobutanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4,4-Dimethoxy-3-oxobutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4,4-Dimethoxy-3-oxobutanal involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its functional groups, which can participate in various chemical reactions. For example, the ketone group can undergo nucleophilic addition, while the methoxy groups can be involved in substitution reactions .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethoxypropionaldehyde: A precursor in the synthesis of 4,4-Dimethoxy-3-oxobutanal.
4,4-Dimethoxy-2-butanone: Another name for this compound.
Acetoacetaldehyde dimethyl acetal: A related compound with similar structural features.
Uniqueness
This compound is unique due to its combination of methoxy and ketone functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial contexts.
Properties
Molecular Formula |
C6H10O4 |
---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
4,4-dimethoxy-3-oxobutanal |
InChI |
InChI=1S/C6H10O4/c1-9-6(10-2)5(8)3-4-7/h4,6H,3H2,1-2H3 |
InChI Key |
FKVHGIXTMJRJRW-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)CC=O)OC |
Origin of Product |
United States |
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